![molecular formula C7H4F3IS B3041801 4-[(Trifluoromethyl)thio]iodobenzene CAS No. 372-15-6](/img/structure/B3041801.png)
4-[(Trifluoromethyl)thio]iodobenzene
Overview
Description
4-[(Trifluoromethyl)thio]iodobenzene is an organofluorine compound with the molecular formula C7H4F3IS. It is characterized by the presence of a trifluoromethylthio group (-SCF3) and an iodine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-iodobenzenethiol with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-[(Trifluoromethyl)thio]iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Sonogashira coupling reaction.
Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions, altering the compound’s reactivity.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Oxidation: Often involves oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
4-[(Trifluoromethyl)thio]iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethylthio group, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(Trifluoromethyl)thio]iodobenzene is largely dependent on its chemical reactivity. The trifluoromethylthio group is known to influence the electronic properties of the benzene ring, making it more reactive towards nucleophilic substitution. Additionally, the iodine atom can act as a leaving group in various reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethylthio group.
4-(Trifluoromethoxy)iodobenzene: Contains a trifluoromethoxy group (-OCF3) instead of a trifluoromethylthio group.
4-Iodothiophenol: Similar structure but lacks the trifluoromethyl group.
Uniqueness: The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-iodo-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVGBAIATPAXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


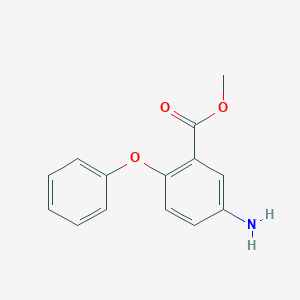
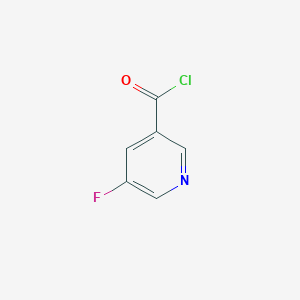
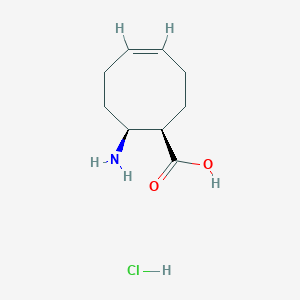
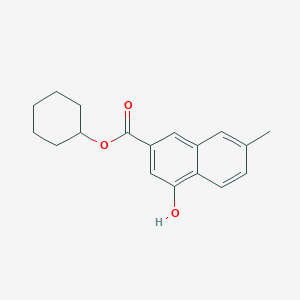

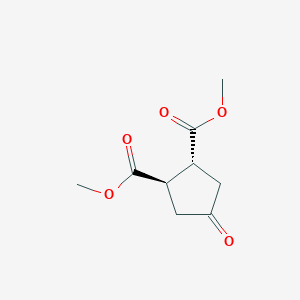
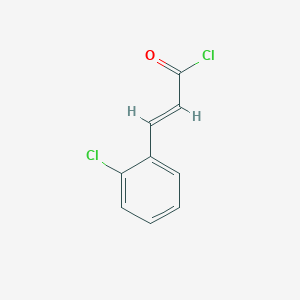
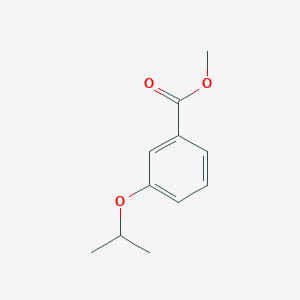
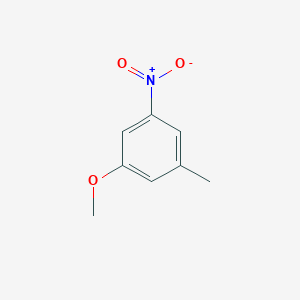

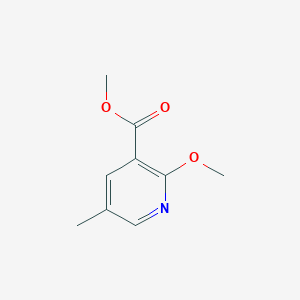
![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)


